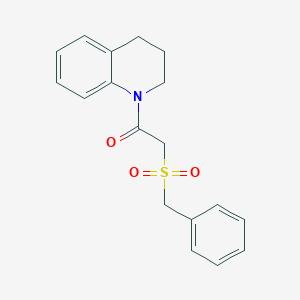
2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of inhibiting lysyl oxidase (LOX) and voltage-gated sodium channels. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H17N1O2S1
- Molecular Weight : 299.38 g/mol
Inhibition of Lysyl Oxidase (LOX)
Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, playing a critical role in tissue remodeling and fibrosis. Inhibitors of LOX are being investigated for their potential therapeutic applications in cancer metastasis and fibrotic diseases.
- Potency : Research indicates that modifications at the sulfonyl linker significantly affect LOX inhibition potency. For instance, compounds with cyclic alkyl or aryl groups attached to the sulfonyl linker show enhanced LOX inhibitory activity compared to their linear counterparts. The compound this compound has been shown to exhibit promising IC50 values in various studies .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| This compound | 0.26 | Potent LOX inhibitor |
| Methanesulfonylphenyl sulfone | 0.26 | Reference for comparison |
Voltage-Gated Sodium Channel Inhibition
Voltage-gated sodium channels (Nav) are crucial for the propagation of action potentials in neurons and are implicated in various neurological disorders. Compounds that inhibit these channels can serve as therapeutic agents for pain management and epilepsy.
- Mechanism : The compound is believed to interact with specific binding sites on Nav channels, potentially leading to a reduction in excitability of neuronal cells. This interaction could provide insights into developing analgesics or anticonvulsants .
Study on LOX Inhibition
A study published in Nature Reviews Drug Discovery explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. The findings highlighted that modifications at the benzene ring and sulfonamide moiety could enhance LOX inhibition significantly .
Study on Sodium Channel Blocking
In another study focusing on sodium channel blockers, researchers evaluated the efficacy of several derivatives against Nav 1.7 channels. The results indicated that compounds similar to this compound displayed significant blocking activity, suggesting their potential as therapeutic agents for neuropathic pain .
Properties
IUPAC Name |
2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHFJDOCURBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














